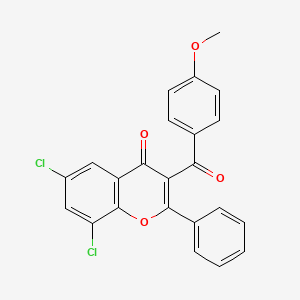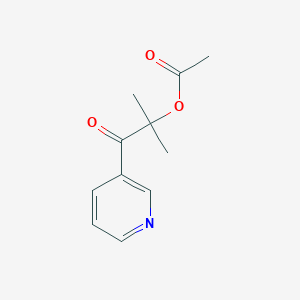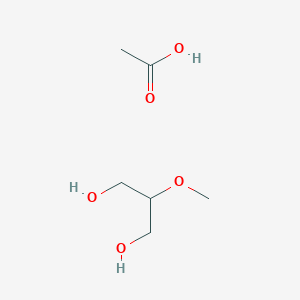![molecular formula C15H10N4O3 B12525231 1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- CAS No. 666215-68-5](/img/structure/B12525231.png)
1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes and as an analytical reagent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 2-aminopyridine to form 3-nitro-2-aminopyridine. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is subsequently coupled with 1-naphthalenol under alkaline conditions to yield the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
化学反応の分析
Types of Reactions
1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学的研究の応用
1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the dyeing industry for coloring textiles and other materials.
作用機序
The mechanism of action of 1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- involves its interaction with molecular targets through its azo group. The compound can form complexes with metal ions, which is the basis for its use in analytical chemistry. In biological systems, it can interact with cellular components, leading to staining or therapeutic effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
1-(2-Pyridylazo)-2-naphthol: Another azo compound with similar applications in analytical chemistry and dyeing.
2-Naphthalenol, 1-(2-pyridinylazo)-: Known for its use as a pH indicator and metal ion complexing agent.
Uniqueness
1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- is unique due to the presence of the nitro group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its ability to form complexes with metal ions and its effectiveness in various applications compared to similar compounds.
特性
CAS番号 |
666215-68-5 |
|---|---|
分子式 |
C15H10N4O3 |
分子量 |
294.26 g/mol |
IUPAC名 |
2-[(3-nitropyridin-2-yl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C15H10N4O3/c20-14-11-5-2-1-4-10(11)7-8-12(14)17-18-15-13(19(21)22)6-3-9-16-15/h1-9,20H |
InChIキー |
LOBBGBNTCNMHSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C(C=CC=N3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



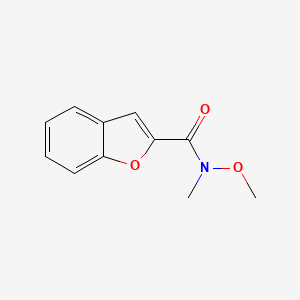
![3-{2-[3-(4-Methoxyphenyl)prop-2-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B12525157.png)
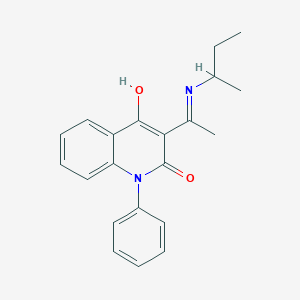
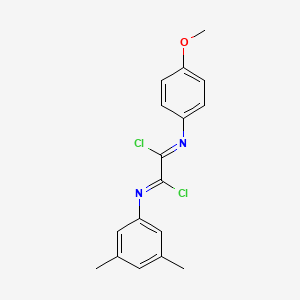
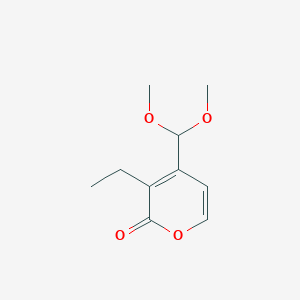
![Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester](/img/structure/B12525195.png)
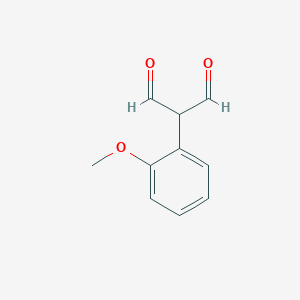
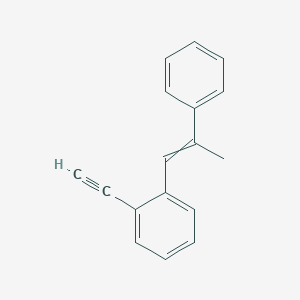
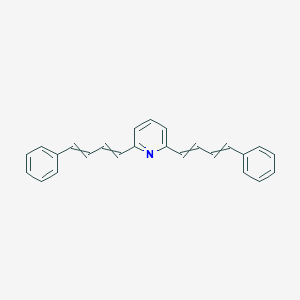
![5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione)](/img/structure/B12525221.png)
